N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 3,4-dimethoxyphenethylamine moiety linked to a benzamide core substituted at the 3-position with a 5-methyltetrazole ring. The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability compared to simpler analogs .
Properties
Molecular Formula |
C19H21N5O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H21N5O3/c1-13-21-22-23-24(13)16-6-4-5-15(12-16)19(25)20-10-9-14-7-8-17(26-2)18(11-14)27-3/h4-8,11-12H,9-10H2,1-3H3,(H,20,25) |
InChI Key |
SPCKEYZBBZFTPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Ethylamine Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine under reductive amination conditions to form the intermediate 3,4-dimethoxyphenylethylamine.
Tetrazole Formation: The intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Benzamide Formation: Finally, the tetrazole intermediate is coupled with a benzoyl chloride derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzamide and tetrazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring and benzamide core are key structural features that contribute to its binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Key Differences :
- Structure : Rip-B lacks the 5-methyltetrazole substituent, retaining only the benzamide core and 3,4-dimethoxyphenethyl group .
- Synthesis : Rip-B is synthesized via direct amide coupling between benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield), whereas the target compound requires additional steps to introduce the tetrazole ring .
- Physicochemical Properties :
- Rip-B has a melting point of 90°C, while the tetrazole analog likely exhibits a higher melting point due to increased polarity.
- The tetrazole group enhances aqueous solubility, improving pharmacokinetic profiles compared to Rip-B.
- Bioactivity : Rip-B’s simplicity may limit its binding affinity compared to the target compound, where the tetrazole could engage in hydrogen bonding or metal coordination in biological targets.
Thiazole/Isoxazole-Substituted Benzamides
Examples :
- 2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide ().
- 2-[[(5-Methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide ().
Key Differences :
- Heterocyclic Substituents : Thiazole/isoxazole groups are electron-deficient aromatic systems, whereas tetrazole is a polar, acidic heterocycle. This distinction impacts electronic properties and target interactions.
- Applications : Thiazole/isoxazole derivatives are often explored as kinase inhibitors or antiviral agents, while tetrazole-containing compounds are prioritized in cardiovascular (e.g., angiotensin II receptor blockers) and antimicrobial drug design.
N,O-Bidentate Directing Group Analogs
Example : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ().
Key Differences :
- Functional Groups : The hydroxy and dimethyl groups in this analog enable metal-catalyzed C–H functionalization, whereas the tetrazole in the target compound may serve as a directing group or participate in coordination chemistry.
- Synthetic Utility : The N,O-bidentate compound is tailored for catalytic applications, while the target compound’s design prioritizes bioactivity.
Quaternary Ammonium Benzamide Derivatives
Example : 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate ().
Key Differences :
- Charge and Solubility : The quaternary ammonium salt has permanent positive charge, enhancing water solubility but limiting membrane permeability. The neutral tetrazole-containing target compound may achieve a better balance between solubility and lipophilicity.
- Biological Targets : Quaternary ammonium compounds often target ion channels, while the tetrazole analog’s uncharged structure may favor GPCR or enzyme interactions.
Research Findings and Data Table
Table 1. Comparative Analysis of Key Compounds
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a dimethoxyphenyl group, a tetrazole moiety, and a benzamide functional group. These structural components are crucial for its biological activity.
Chemical Formula
- Molecular Formula : CHNO
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, the presence of the tetrazole ring has been linked to enhanced cytotoxicity against various cancer cell lines. In vitro studies suggest that this compound may induce apoptosis in cancer cells through several mechanisms:
- Inhibition of Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of cancer cells in culture.
- Induction of Apoptosis : Mechanistic studies reveal that it activates caspase pathways leading to programmed cell death.
The biological activity of this compound can be attributed to several key mechanisms:
- Receptor Interaction : It may interact with specific cellular receptors involved in growth factor signaling.
- Modulation of Enzymatic Activity : The compound could inhibit enzymes critical for tumor growth, such as proteases or kinases.
- Oxidative Stress Induction : It may increase reactive oxygen species (ROS) levels, leading to oxidative stress in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the efficacy of this compound. Key findings include:
- Dimethoxy Substitution : The presence of methoxy groups on the phenyl ring enhances lipophilicity and cellular uptake.
- Tetrazole Ring Importance : Variations in the tetrazole structure can significantly alter biological activity, suggesting that this moiety is critical for its anticancer effects.
Study 1: In Vitro Anticancer Evaluation
A study evaluated the anticancer activity of this compound against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated:
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 | 15 | 70 |
| HeLa | 20 | 65 |
| A549 | 25 | 60 |
Study 2: Mechanistic Insights
In another study focusing on the mechanism of action, researchers demonstrated that treatment with this compound led to increased levels of p53 and Bax proteins while decreasing Bcl-2 expression, indicating a shift towards pro-apoptotic signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
